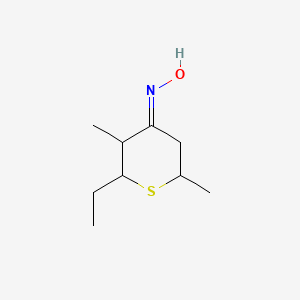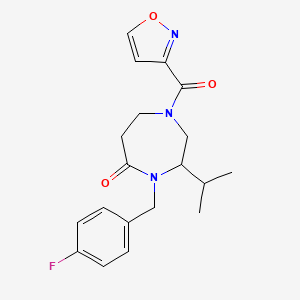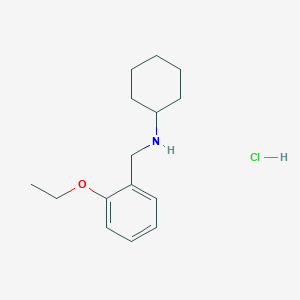
3-(3-bromo-4-methoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-bromo-4-methoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile, also known as BMBA, is a chemical compound that has been widely studied for its potential applications in scientific research. BMBA belongs to the class of acrylonitrile derivatives and has been found to exhibit various biological activities. In
Mecanismo De Acción
The mechanism of action of 3-(3-bromo-4-methoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of protein kinase CK2 and the modulation of GABA-A receptors. CK2 is a serine/threonine protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the activity of CK2 by binding to the ATP-binding site of the enzyme. GABA-A receptors are ligand-gated ion channels that are involved in the regulation of neuronal excitability. This compound has been found to modulate the activity of GABA-A receptors by binding to a specific site on the receptor.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through the inhibition of CK2. This compound has also been found to exhibit anti-inflammatory and anti-bacterial properties. Furthermore, this compound has been found to modulate the activity of GABA-A receptors, which may have implications for the treatment of anxiety and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(3-bromo-4-methoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is its wide range of biological activities, which makes it a versatile compound for scientific research. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of this compound is its low solubility in aqueous solutions, which may limit its use in certain experiments. Furthermore, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of 3-(3-bromo-4-methoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile. One direction is to further explore the mechanism of action of this compound, particularly its interaction with GABA-A receptors. Another direction is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer, inflammation, and bacterial infections. Furthermore, the development of more soluble derivatives of this compound may expand its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 3-(3-bromo-4-methoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile involves the reaction of 3-bromo-4-methoxybenzaldehyde with 5-methoxy-2-aminobenzimidazole in the presence of potassium carbonate and acetonitrile. The resulting product is then treated with acrylonitrile in the presence of tetrabutylammonium fluoride to yield this compound. The overall yield of this compound is around 40% and the purity can be improved by recrystallization.
Aplicaciones Científicas De Investigación
3-(3-bromo-4-methoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has also been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation. Furthermore, this compound has been found to modulate the activity of GABA-A receptors, which are important targets for the treatment of anxiety and epilepsy.
Propiedades
IUPAC Name |
(Z)-3-(3-bromo-4-methoxyphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2/c1-23-13-4-5-15-16(9-13)22-18(21-15)12(10-20)7-11-3-6-17(24-2)14(19)8-11/h3-9H,1-2H3,(H,21,22)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVRHQAAKKLKTG-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3)OC)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=C(C=C3)OC)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(7,8-dihydro-1,6-naphthyridin-6(5H)-yl)-N-[2-(1-methylpiperidin-2-yl)ethyl]nicotinamide](/img/structure/B5417228.png)



![methyl 4-ethyl-5-methyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5417260.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5417267.png)
![ethyl 5-methoxy-1,2-dimethyl-4-{[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]amino}-1H-indole-3-carboxylate](/img/structure/B5417273.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5417284.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5417289.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5417291.png)
![2-(2-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5417296.png)
![(3S*,4R*)-1-[(8-chloroquinolin-2-yl)methyl]-3-ethyl-4-methylpiperidin-4-ol](/img/structure/B5417306.png)
![N-(3-hydroxy-1-adamantyl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5417311.png)
![2-ethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)butanamide](/img/structure/B5417318.png)